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Audience: Researchers, scientists, and drug development professionals.
Introduction

Thermolysin is a thermostable neutral metalloproteinase secreted by various bacteria, including
Bacillus thermoproteolyticus.[1] As part of the broader class of bacterial extracellular
metalloproteases (BEMPS), it plays a crucial role in degrading environmental proteins for
bacterial nutrition.[2] The activity of thermolysin and similar proteases is a key area of research
in microbiology, biotechnology, and drug development, particularly for screening enzyme
inhibitors. This application note provides a detailed protocol for measuring thermolysin activity
in bacterial lysates using the fluorogenic substrate Abz-AGLA-Nba (2-Aminobenzoyl-L-
alanylglycyl-L-leucyl-L-alanino-4-nitrobenzylamide).

Principle of the Assay

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The
substrate, Abz-AGLA-Nba, is a synthetic peptide containing a fluorescent donor group (Abz, 2-
Aminobenzoyl) and a quenching acceptor group (Nba, p-nitrobenzylamide).[3][4] In the intact
peptide, the fluorescence of the Abz group is quenched by the Nba group. When thermolysin or
another neutral metalloendopeptidase cleaves the peptide bond between the glycine and
leucine residues, the Abz-containing fragment is released from the quencher.[5] This separation
results in a measurable increase in fluorescence intensity, which is directly proportional to the
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enzymatic activity.[5][6] The rate of fluorescence increase can be monitored over time to
determine the reaction velocity.
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Caption: Principle of the fluorogenic assay for thermolysin activity.

Experimental Protocols

This section details the necessary steps for preparing bacterial lysates and performing the
thermolysin activity assay.

Protocol 1: Preparation of Bacterial Lysate

This protocol provides a general guideline for preparing a clarified bacterial lysate. The optimal
method may vary depending on the bacterial strain and the expression level of the enzyme.

Materials:

» Bacterial cell culture expressing thermolysin or a related metalloproteinase.

Lysis Buffer (e.g., 50 mM Tris-HCI, 150 mM NaCl, 10 mM CacClz, pH 7.5).

Optional: Lysozyme, DNase |, Protease Inhibitor Cocktail (EDTA-free).

Microcentrifuge and tubes.

Sonicator, high-pressure homogenizer, or chemical lysis reagent (e.g., B-PER™).
Procedure:

» Cell Harvesting: Grow the bacterial culture to the desired phase (e.g., late logarithmic
growth).[7] Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[8]
Discard the supernatant.
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e Cell Lysis (Choose one method):

o Sonication: Resuspend the cell pellet in ice-cold Lysis Buffer.[9] Sonicate the suspension
on ice using short bursts (e.g., three 10-second bursts) with cooling periods in between to
prevent overheating and protein denaturation.[9] The lysate should lose its viscosity as the
DNA is sheared.

o Enzymatic Lysis: Resuspend the pellet in Lysis Buffer containing lysozyme (e.g., 0.2
mg/mL) and DNase | (e.g., 25-50 pg/mL with 10 mM MgCl2).[9] Incubate on ice for 30
minutes or at 30°C for 15 minutes.[9]

o Freeze-Thaw: Resuspend the pellet in Lysis Buffer. Freeze the suspension rapidly in liquid
nitrogen and then thaw at 37°C.[9] Repeat this cycle three times for efficient lysis.[9]

o Chemical Lysis: Use a commercial reagent like B-PER™ by adding it directly to the cell
pellet (e.g., 4 mL per gram of pellet) and incubating at room temperature for 10-15
minutes.[8]

» Clarification: Centrifuge the crude lysate at high speed (e.g., 15,000 - 27,000 x g) for 15-30
minutes at 4°C to pellet cell debris.[7][8]

o Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble
proteins, to a new pre-chilled tube. This is the clarified bacterial lysate.

» Protein Quantification: Determine the total protein concentration of the lysate using a
standard method like the Bradford Protein Assay. This is essential for normalizing enzyme
activity.[10]

Storage: Use the lysate immediately or store it in aliquots at -80°C for future use.[10]

Protocol 2: Thermolysin Activity Assay (96-Well Plate
Format)

This protocol is adapted for a 96-well microplate spectrofluorometer.[11]

Materials and Reagents:
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e Assay Buffer: 52.6 mM MES, 2.6 mM CacClz, adjusted to pH 6.5 with NaOH.[11]

e Substrate Stock Solution: 48 mM Abz-AGLA-Nba in DMF or DMSO. Store protected from
light.

e Substrate Working Solution: Prepare a 2.4 mM Abz-AGLA-Nba working solution by diluting
the stock solution 1:20 in Assay Buffer (e.g., 1 mL stock + 19 mL Assay Buffer).[11] Keep
shielded from light.

e Enzyme Dilution Buffer: 10 mM NaCl, 0.1 mM CacClz, 0.005% (v/v) Tween-80.[11]
o Clarified Bacterial Lysate: (From Protocol 1).
o Positive Control: Purified Thermolysin.

» Negative Control: Lysis buffer or lysate from a bacterial strain known not to express
thermolysin.

e Inhibitor (Optional): A known metalloproteinase inhibitor like phosphoramidon or EDTA for
specificity control.

 Black, flat-bottom 96-well microplate suitable for fluorescence readings.[11]
» Microplate spectrofluorometer with excitation at ~350 nm and emission at ~415 nm.[11]
Procedure:

o Prepare Protease Samples: Dilute the clarified bacterial lysate to an appropriate
concentration in the Enzyme Dilution Buffer. The optimal dilution factor should be determined
empirically to ensure the reaction rate is linear over the measurement period.

o Assay Setup:
o Add 195 puL of the 2.4 mM Substrate Working Solution to each well of the 96-well plate.[11]

o Include wells for negative controls (dilution buffer only) to measure background
fluorescence.
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o If using an inhibitor, pre-incubate the diluted lysate with the inhibitor for 10-15 minutes
before adding it to the substrate.

« Initiate Reaction: Add 5 pL of the diluted protease samples (or controls) to the corresponding
wells.[11]

o Mixing: Mix the solutions in the wells for 5 seconds using the plate reader's automated
shaking function.[11]

» Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode
at 25°C.[11]

o Excitation Wavelength: 350 nm[11]
o Emission Wavelength: 415 nm[11]

o Readings: Take readings every 20 seconds for a total of 180 seconds (9 readings).[11]

Workflow Diagram
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Caption: Complete workflow for measuring thermolysin activity in bacterial lysates.
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Data Analysis and Presentation

¢ Calculate Reaction Rate: For each sample, plot the Relative Fluorescence Units (RFU)
against time (in seconds or minutes). The initial rate of the reaction (Vo) is the slope of the
linear portion of this curve. The rate is expressed as RFU/sec.[11]

e Subtract Background: Subtract the rate of the negative control (no enzyme) from all sample
rates to correct for background substrate hydrolysis or fluorescence drift.

» Normalize Activity: To compare activity between different lysates, normalize the reaction rate
by the total protein concentration of the lysate added to the well. The specific activity can be
expressed as (RFU/sec)/mg of protein.

Example Data Table

The following table presents example data for thermolysin activity in lysates from two different
bacterial strains, with and without a metalloproteinase inhibitor.

. . Specific
Total Protein Reaction Rate L .
Sample ID Activity % Inhibition
(mg/mL) (RFUI/sec)
((RFUIsec)/mg)
Negative Control 0 0.5 N/A N/A
Strain A Lysate 2.5 85.2 34.0 N/A
Strain A +
o 2.5 4.7 1.9 94.4%
Inhibitor
Strain B Lysate 3.1 45.9 14.8 N/A
Strain B +
- 3.1 3.1 1.0 93.2%
Inhibitor

Note: Data are for illustrative purposes only.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.vitacyte.com/products/shop/thermolysin-002-3000/
https://pubmed.ncbi.nlm.nih.gov/21845384/
https://www.glpbio.com/sp/ga20449.html
https://www.echelon-inc.com/product/abz-ala-gly-leu-ala-p-nitrobenzylamide-metalloendopeptidase-substrate/
https://www.echelon-inc.com/product/abz-ala-gly-leu-ala-p-nitrobenzylamide-metalloendopeptidase-substrate/
https://www.medchemexpress.com/abz-agla-nba.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC140121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC140121/
https://static.igem.org/mediawiki/2018/c/c2/T--UCL--BPER.pdf
https://info.gbiosciences.com/blog/how-to-lyse-bacterial-cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5074584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5074584/
https://patents.google.com/patent/WO2014071410A1/en
https://patents.google.com/patent/WO2014071410A1/en
https://www.benchchem.com/product/b12393095#measuring-thermolysin-activity-in-bacterial-lysates-using-abz-agla-nba
https://www.benchchem.com/product/b12393095#measuring-thermolysin-activity-in-bacterial-lysates-using-abz-agla-nba
https://www.benchchem.com/product/b12393095#measuring-thermolysin-activity-in-bacterial-lysates-using-abz-agla-nba
https://www.benchchem.com/product/b12393095#measuring-thermolysin-activity-in-bacterial-lysates-using-abz-agla-nba
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393095?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

